tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKCXFPGKUJMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359779-74-1 | |
| Record name | tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotecting the amine group in downstream applications.
Ketone Reduction
The 3-oxo group is susceptible to reduction, producing secondary alcohols. This reaction expands the compound’s utility in synthesizing polyfunctional intermediates.
| Reducing Agent | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| NaBH4 | MeOH, 0°C → RT, 2 hours | tert-Butyl 3-hydroxy-6-azabicyclo[...]-6-carboxylate | Moderate (diastereomeric ratio 3:1) |
| LiAlH4 | THF, reflux, 4 hours | Same as above | High (dr > 10:1) |
Note : Steric hindrance from the bicyclic framework influences reaction rates and selectivity.
Nucleophilic Addition to Ketone
The ketone participates in Grignard and organometallic additions, forming tertiary alcohols.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, −78°C → RT, 12 hours | tert-Butyl 3-(1-hydroxyethyl)-6-azabicyclo[...]-6-carboxylate | 65% |
| PhLi | Et2O, 0°C → RT, 6 hours | tert-Butyl 3-(1-hydroxyphenyl)-6-azabicyclo[...]-6-carboxylate | 58% |
Mechanistic Insight : The bicyclic structure’s rigidity directs nucleophiles to the less hindered face of the ketone .
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening reactions generate linear intermediates for further functionalization.
| Conditions | Products | Application |
|---|---|---|
| H2SO4 (cat.), H2O, reflux | Linear diamino-ketone derivative | Precursor for peptide mimetics |
| LDA, THF, −78°C | Deprotonated enolate intermediate | Alkylation/arylation reactions |
Key Limitation : Ring-opening may compromise the bicyclic scaffold’s bioactive conformation.
Cross-Coupling Reactions
The compound’s nitrogen atom enables participation in Buchwald-Hartwig amination or Ullmann-type couplings.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)2, Xantphos | Arylated bicyclic derivative | 72% |
| Ullmann coupling | CuI, 1,10-phenanthroline | Alkylated analog | 61% |
Optimization Tip : Microwave irradiation reduces reaction times by 50% .
Oxidation Resistance
The ketone group exhibits stability toward further oxidation under standard conditions (e.g., KMnO4, CrO3), preserving the bicyclic framework. This property is advantageous in multistep syntheses .
Comparative Reactivity Table
Scientific Research Applications
Synthetic Applications
1. Pharmaceutical Development
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Case Study: Synthesis of Analogs
Research indicates that this compound can serve as a starting material for synthesizing various analogs with potential therapeutic effects. For example, derivatives have been synthesized to evaluate their activity against certain diseases, including neurological disorders due to their structural similarity to neurotransmitters.
2. Organic Synthesis
The compound is utilized as an intermediate in multi-step organic synthesis processes. Its reactivity allows for the introduction of different functional groups, making it versatile for creating complex molecules.
Synthesis Example:
A typical synthetic route involves the reaction of tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane with various electrophiles under controlled conditions, yielding products that can be further functionalized.
Biological Applications
1. Neuropharmacology
Due to its structural resemblance to certain neurotransmitters, this compound has been investigated for its neuropharmacological properties. Studies suggest that derivatives may interact with neurotransmitter receptors, offering potential therapeutic avenues for treating conditions like depression and anxiety.
2. Antimicrobial Activity
Emerging research has indicated that this compound and its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
- tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific bicyclic structure and the position of the nitrogen atom. Compared to similar compounds, it offers distinct reactivity and biological activity profiles, making it a valuable compound in both research and industrial applications.
Biological Activity
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, also known by its CAS number 359779-74-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- SMILES : CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
- InChIKey : ACKCXFPGKUJMPX-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves several steps, typically utilizing triethylamine in dichloromethane under controlled temperatures. The yield from one reported synthesis was approximately 63% .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of similar bicyclic compounds. While specific data on this compound is limited, related compounds have demonstrated efficacy against various strains of bacteria, including those resistant to conventional antibiotics. For instance, derivatives featuring azabicyclic structures have shown promising activity against Gram-negative pathogens by inhibiting penicillin-binding proteins and β-lactamases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of bicyclic compounds. Research indicates that modifications to the azabicyclic core can significantly impact the compound's efficacy and selectivity towards specific biological targets. For example, changes in substituents at various positions on the bicyclic structure can enhance antibacterial properties or alter pharmacokinetic profiles .
Case Studies
While direct case studies specifically involving this compound are scarce, analogous compounds have been studied extensively:
- Case Study on Azabicyclic Derivatives :
- In Vitro Studies :
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.14377 | 151.5 |
| [M+Na]+ | 248.12571 | 159.5 |
| [M+NH₄]+ | 243.17031 | 158.7 |
| [M+K]+ | 264.09965 | 157.3 |
| [M-H]- | 224.12921 | 149.7 |
Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
